Cas no 2093995-66-3 ((3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide)

(3S,4S)-1-(2,3-Dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide is a chiral small molecule featuring a pyrrolidine backbone with a 2,3-dichloropyridine-4-carbonyl substituent. Its stereospecific (3S,4S) configuration ensures precise molecular interactions, making it valuable for pharmaceutical and agrochemical research. The dichloropyridine moiety enhances electrophilic reactivity, while the carboxamide group contributes to hydrogen-bonding potential, improving binding affinity in target applications. The methyl substitution at the 4-position of the pyrrolidine ring influences steric and conformational properties, optimizing selectivity. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, offering a balance of stability and reactivity for further derivatization. Its well-defined structure supports reproducibility in medicinal chemistry and process development.
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide structure
2093995-66-3 structure
Product Name:(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide
CAS No:2093995-66-3
MF:C12H13Cl2N3O2
MW:302.156520605087
CID:6306184
PubChem ID:126840475
Update Time:2025-06-07

(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide
    • Z2739892555
    • AKOS034818756
    • EN300-26588446
    • 2093995-66-3
    • Inchi: 1S/C12H13Cl2N3O2/c1-6-4-17(5-8(6)11(15)18)12(19)7-2-3-16-10(14)9(7)13/h2-3,6,8H,4-5H2,1H3,(H2,15,18)/t6-,8-/m1/s1
    • InChI Key: VPBBBRMSBOIDDO-HTRCEHHLSA-N
    • SMILES: ClC1C(=NC=CC=1C(N1C[C@@H](C(N)=O)[C@H](C)C1)=O)Cl

Computed Properties

  • Exact Mass: 301.0384821g/mol
  • Monoisotopic Mass: 301.0384821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 76.3Ų

(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26588446-0.05g
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide
2093995-66-3 95.0%
0.05g
$212.0 2025-03-20

(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide Related Literature

Additional information on (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide

Introduction to (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide (CAS No. 2093995-66-3)

(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2093995-66-3, represents a sophisticated molecular structure that has been meticulously designed for its potential applications in drug development and therapeutic interventions. The intricate stereochemistry and functional groups present in this molecule make it a subject of intense interest for researchers exploring novel pharmacological pathways.

The molecular framework of (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide is characterized by its chiral centers at the 3rd and 4th positions of the pyrrolidine ring, which are crucial for determining its biological activity. The presence of a carbonyl group attached to a 2,3-dichloropyridine moiety further enhances its chemical reactivity and potential for further derivatization. These structural features make it an attractive candidate for the synthesis of novel bioactive molecules.

In recent years, there has been a surge in research focused on developing small molecules with targeted biological activities. The compound (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has emerged as a promising candidate in this context due to its unique structural properties. Studies have indicated that this molecule exhibits potential inhibitory effects on various enzymatic targets, making it a valuable scaffold for the development of therapeutic agents.

One of the most compelling aspects of (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide is its stereochemical complexity. The stereochemistry at the 3S and 4S positions plays a critical role in determining its biological efficacy. Research has shown that enantiomeric purity is essential for achieving optimal pharmacological effects. Therefore, the synthesis and purification of this compound require meticulous attention to detail to ensure that the desired stereochemical configuration is maintained.

The synthesis of (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide involves multiple steps, each requiring precise control over reaction conditions to achieve high yields and enantiomeric purity. The use of advanced synthetic techniques such as asymmetric catalysis and chiral auxiliary methods has been crucial in facilitating the efficient preparation of this complex molecule. These synthetic strategies not only enhance the yield but also improve the overall quality of the final product.

Recent advancements in computational chemistry have also played a pivotal role in understanding the structural and functional properties of (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide. Molecular modeling studies have provided valuable insights into its interactions with biological targets, helping researchers to predict and optimize its pharmacological activity. These computational approaches are complemented by experimental validations, which further reinforce the understanding of this compound's mechanism of action.

The potential applications of (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide extend across various therapeutic areas. Preliminary studies have suggested that it may have applications in the treatment of neurological disorders, inflammation-related conditions, and infectious diseases. The compound's ability to modulate enzymatic pathways makes it a versatile tool for drug discovery and development.

In conclusion, (CAS No. 2093995-66-3) represents a fascinating example of how intricate molecular design can lead to novel therapeutic agents. Its complex stereochemistry and functional groups make it a promising candidate for further research and development in pharmaceutical chemistry. As our understanding of biological systems continues to evolve, compounds like this are poised to play a crucial role in addressing some of the most challenging medical conditions faced today.

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